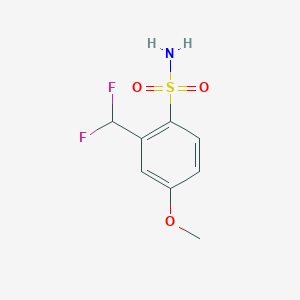

2-(Difluoromethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

2-(difluoromethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO3S/c1-14-5-2-3-7(15(11,12)13)6(4-5)8(9)10/h2-4,8H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBKJTQNWMAYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the metal-mediated stepwise difluoromethylation, where difluoromethylation reagents are used to introduce the CF2H group onto the aromatic ring . This process can be achieved under various conditions, including the use of catalysts and specific reaction temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the aromatic ring.

Substitution: The compound can participate in substitution reactions, where the difluoromethyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has indicated that compounds containing difluoromethyl groups exhibit enhanced metabolic stability and bioavailability, making them promising candidates for anticancer therapies. The difluoromethyl group can improve the pharmacokinetic properties of drugs targeting cancer cells .

- Enzyme Inhibition : Studies have explored the use of 2-(difluoromethyl)-4-methoxybenzenesulfonamide as an enzyme inhibitor, particularly targeting metabolic pathways relevant to cancer and other diseases .

Agrochemicals

- The compound's unique properties allow it to function as a building block for the synthesis of agrochemicals. Its sulfonamide group can enhance herbicidal or fungicidal activities, making it valuable in agricultural applications .

Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex structures through various chemical reactions including nucleophilic substitutions and cross-coupling reactions .

- Polymer Chemistry : It has been utilized in the development of new polymeric materials due to its ability to undergo polyaddition reactions with vinyloxiranes in the presence of catalysts .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 2-(difluoromethyl)-4-methoxybenzenesulfonamide with key structural analogues:

Key Observations:

- Fluorine Substitution: The presence of difluoromethyl (CF₂H) in the target compound increases its lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues like E7010 .

- Methoxy Position: The 4-methoxy group in both the target compound and E7010 contributes to π-stacking interactions with biological targets, but E7010’s additional pyridinylamino group confers antimitotic activity .

- Synthetic Accessibility : Derivatives like T23 (from ) are synthesized with moderate-to-high yields (69–86%), suggesting feasible scalability for fluorinated sulfonamides .

Anticancer Activity:

- Target Compound: Limited direct data are available, but fluorinated sulfonamides generally inhibit carbonic anhydrases (CAs) and histone deacetylases (HDACs), relevant in cancer therapy .

- E7010 : Disrupts microtubule assembly (IC₅₀ = 0.1–1 μM in cancer cell lines) and has progressed to clinical trials for solid tumors .

- E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) : A related disulfonamide that arrests the cell cycle in G₁/S phase, with distinct gene expression profiles compared to E7010 .

Antifungal Activity:

Pharmacokinetic and Toxicological Profiles

- Fluorine Impact: Fluorine in the target compound reduces basicity of adjacent amines, improving oral bioavailability and blood-brain barrier penetration compared to non-fluorinated analogues .

- Toxicity : Sulfonamides like E7010 exhibit dose-limiting neurotoxicity in clinical trials, whereas fluorinated derivatives may mitigate off-target effects through selective protein binding .

Biological Activity

2-(Difluoromethyl)-4-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Molecular Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10F2N1O3S

- Molecular Weight : 239.24 g/mol

- Canonical SMILES : COc1ccc(S(=O)(=O)N)cc1C(F)F

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. Research indicates that this compound exhibits moderate antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Xanthomonas oryzae and Xanthomonas citri, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antifungal Activity

In vitro assays have demonstrated that this compound possesses antifungal properties. It has been tested against several fungal pathogens, including Botrytis cinerea and Rhizoctonia solani. The compound displayed significant inhibition rates, with EC50 values indicating strong antifungal activity .

The proposed mechanism of action for this compound involves the inhibition of key enzymes in the target organisms. For example, it may interfere with folate synthesis pathways in bacteria, similar to other sulfonamides. Additionally, molecular docking studies suggest that the compound binds effectively to active sites of relevant enzymes, which could explain its biological efficacy .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited an MIC of 15 µg/mL against Xanthomonas oryzae, which is competitive with traditional treatments .

Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of the compound against Botrytis cinerea. The study reported an EC50 value of 6.72 µg/mL for the compound, demonstrating its potential as an effective antifungal agent .

Study 3: Docking Analysis

Molecular docking simulations were conducted to explore the binding affinity of this compound to specific fungal enzymes. The results revealed a favorable binding energy, indicating a strong interaction with the target enzyme's active site .

Q & A

Basic Research Question

- Enzyme Inhibition Assays : Test inhibitory activity against carbonic anhydrases or sulfotransferases using fluorometric/colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .

- Cell Viability Screening : Dose-response studies (e.g., 0.1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay to assess antiproliferative effects .

How can contradictory data on mechanism of action be resolved in enzyme inhibition studies?

Advanced Research Question

- Kinetic Analysis : Determine inhibition constants () and mode (competitive/non-competitive) using Lineweaver-Burk plots.

- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) identifies binding interactions with target enzymes (e.g., tubulin or sulfotransferases) .

- Isoform Selectivity Profiling : Compare inhibition across enzyme isoforms (e.g., CA II vs. CA IX) to clarify specificity .

What role does the difluoromethyl group play in modulating biological activity?

Advanced Research Question

- Metabolic Stability : The -CFH group reduces oxidative metabolism compared to -CH, enhancing half-life in hepatic microsomal assays .

- Electron-Withdrawing Effects : Polarizes the sulfonamide moiety, increasing hydrogen-bonding capacity with target proteins (e.g., tubulin’s GTP-binding site) .

- Conformational Restriction : Fluorine’s steric and electronic effects stabilize bioactive conformations, as shown in SAR studies of antitumor sulfonamides .

How can transcriptomic profiling elucidate dual mechanisms of action?

Advanced Research Question

- Microarray/RNA-seq : Compare gene expression profiles (e.g., cell cycle regulators like CDKN1A or CCND1) in treated vs. untreated cancer cells. Clustering analysis identifies pathways (e.g., G1/S arrest or apoptosis) .

- COMPARE Analysis : Correlate compound sensitivity patterns across 39 cancer cell lines with known inhibitors (e.g., E7010 for tubulin disruption) .

What strategies mitigate low solubility in biological assays?

Advanced Research Question

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonamide nitrogen to enhance aqueous solubility .

How are SAR studies designed to optimize potency against specific targets?

Advanced Research Question

- Fragment Replacement : Synthesize analogs with substituent variations (e.g., -OCH → -OCF) and test in enzyme inhibition assays .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict activity cliffs and guide synthetic prioritization .

What analytical techniques validate purity for in vivo studies?

Advanced Research Question

- HPLC-PDA : Purity >98% confirmed with C18 columns (acetonitrile/water gradient) and UV detection at 254 nm .

- Elemental Analysis : Validate C, H, N, S, and F content within ±0.4% of theoretical values .

How do crystallographic studies inform polymorph screening?

Advanced Research Question

- PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphs.

- Thermal Analysis : DSC/TGA identifies stable crystalline forms (e.g., melting points >200°C for anhydrous forms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.